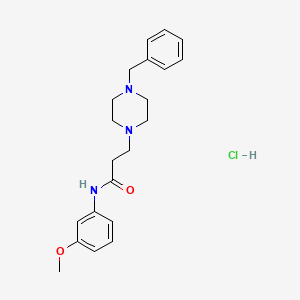![molecular formula C19H10F8O3 B3946848 1-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]anthra-9,10-quinone](/img/structure/B3946848.png)
1-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]anthra-9,10-quinone
Descripción general
Descripción
1-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]anthra-9,10-quinone, commonly known as OFPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. OFPQ belongs to the family of anthraquinone derivatives, which are known for their diverse biological and chemical properties.
Mecanismo De Acción
The mechanism of action of OFPQ is not fully understood, but studies have suggested that it may act as a redox-active compound, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This oxidative stress can lead to DNA damage and apoptosis in cancer cells, making OFPQ a potential anticancer agent.
Biochemical and physiological effects:
Studies have shown that OFPQ can induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways. OFPQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which can lead to DNA damage and cell death. In addition, OFPQ has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OFPQ has several advantages as a research tool, including its high stability, solubility, and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on OFPQ, including:
1. Further studies to elucidate the mechanism of action of OFPQ, particularly its role in inducing apoptosis in cancer cells.
2. Exploration of the potential applications of OFPQ in other fields, such as material science and electronics.
3. Development of new synthetic methods for OFPQ that are more efficient and environmentally friendly.
4. Investigation of the potential side effects and toxicity of OFPQ, particularly in long-term studies.
5. Evaluation of the efficacy of OFPQ in combination with other anticancer agents, such as chemotherapy drugs or radiation therapy.
Conclusion:
In conclusion, 1-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]anthra-9,10-quinone (OFPQ) is a synthetic compound that has shown promising results as an anticancer agent and has potential applications in various fields, including material science and electronics. Further research is needed to fully understand its mechanism of action and potential side effects, but OFPQ has the potential to be a valuable research tool and therapeutic agent in the future.
Aplicaciones Científicas De Investigación
OFPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electronics. In medicinal chemistry, OFPQ has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, OFPQ has been used as a building block for the synthesis of functional materials, such as organic semiconductors and fluorescent dyes. In electronics, OFPQ has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
1-(2,2,3,3,4,4,5,5-octafluoropentoxy)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F8O3/c20-16(21)18(24,25)19(26,27)17(22,23)8-30-12-7-3-6-11-13(12)15(29)10-5-2-1-4-9(10)14(11)28/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBZFNZUNCSCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



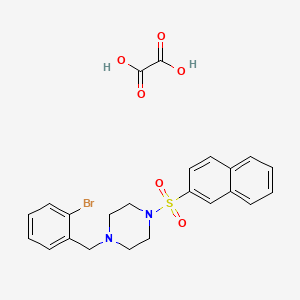


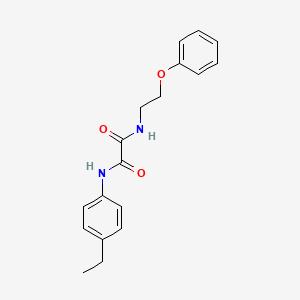
![ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3946787.png)
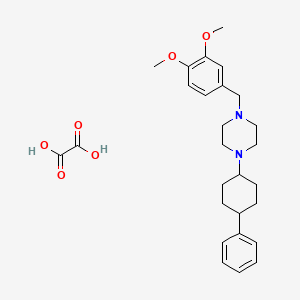
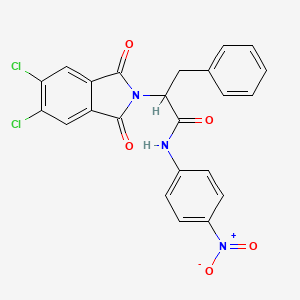
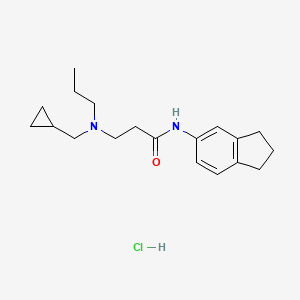
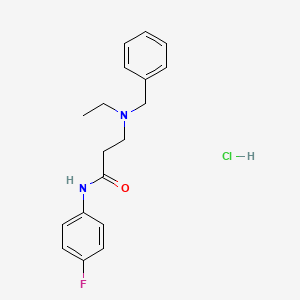
![3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3946812.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3946827.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4-(4-methylphenoxy)-4-piperidinecarboxamide hydrochloride](/img/structure/B3946852.png)
